3-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
The compound is a complex organic molecule that appears to contain several functional groups, including an amide, a pyrimidine, and a phenyl group . It seems to be related to the class of compounds known as thienopyrimidines , which are aromatic heterocyclic compounds that contain a thiophene and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The core structure is a thieno[2,3-d]pyrimidine, which is a bicyclic compound containing a thiophene ring fused with a pyrimidine ring . Attached to this core are several other groups, including a phenyl group and an amide group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. As an amide, it could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The aromatic rings in the molecule could also undergo electrophilic substitution reactions .Future Directions
The future directions for research on this compound could include further investigation of its synthesis and characterization, as well as studies of its biological activity. Given the known activities of related compounds, it could be of interest in the development of new pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3S/c1-13-16(24)9-6-10-17(13)27-18(29)11-28-12-25-22-19(23(28)31)14(2)20(32-22)21(30)26-15-7-4-3-5-8-15/h3-10,12H,11H2,1-2H3,(H,26,30)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOFEBFCQSKCBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C(=O)NC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360859 | |
Record name | ST50198150 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4160-13-8 | |
Record name | ST50198150 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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